molecular formula C8H19NOS2 B12551716 2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol CAS No. 143966-90-9

2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol

Katalognummer: B12551716
CAS-Nummer: 143966-90-9
Molekulargewicht: 209.4 g/mol
InChI-Schlüssel: MIXKZFDVMLTAIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol is an organic compound characterized by the presence of both amino and sulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol typically involves the reaction of 2-chloroethanol with 2-mercaptopropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation or crystallization to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl groups are converted to sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol involves its interaction with biological molecules through its amino and sulfanyl groups. These interactions can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-aminoethoxy)ethan-1-ol
  • 2-(2-aminoethylamino)ethanol
  • 2-(4-benzhydrylpiperazin-1-yl)ethan-1-ol

Uniqueness

2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol is unique due to the presence of both sulfanyl and amino groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

143966-90-9

Molekularformel

C8H19NOS2

Molekulargewicht

209.4 g/mol

IUPAC-Name

2-[bis(2-sulfanylpropyl)amino]ethanol

InChI

InChI=1S/C8H19NOS2/c1-7(11)5-9(3-4-10)6-8(2)12/h7-8,10-12H,3-6H2,1-2H3

InChI-Schlüssel

MIXKZFDVMLTAIV-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(CCO)CC(C)S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.